2-Morpholin-4-yl-1-phenylethylamine

Description

BenchChem offers high-quality 2-Morpholin-4-yl-1-phenylethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Morpholin-4-yl-1-phenylethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

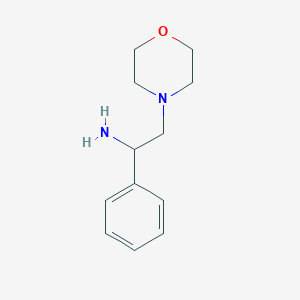

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-yl-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-12(11-4-2-1-3-5-11)10-14-6-8-15-9-7-14/h1-5,12H,6-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAGARRWBBUZDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384640 | |

| Record name | 2-Morpholin-4-yl-1-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38060-08-1 | |

| Record name | 2-Morpholin-4-yl-1-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Morpholin-4-yl-1-phenylethylamine: A Versatile Scaffold in Neuropharmacological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholin-4-yl-1-phenylethylamine, a derivative of the endogenous trace amine phenethylamine, is a compound of significant interest in medicinal chemistry and neuropharmacology. Its unique structure, incorporating a morpholine ring, positions it as a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] This guide provides a comprehensive overview of its chemical properties, potential applications, and the scientific rationale for its use in drug discovery and development.

It is crucial to distinguish 2-Morpholin-4-yl-1-phenylethylamine from its isomer, 2-Morpholin-4-yl-2-phenylethylamine. While both are relevant in neuropharmacological research, their distinct structures impart different physicochemical and biological properties. This guide will focus on the former, with the understanding that the strategic placement of the morpholine and phenyl groups is a key determinant of its biological activity.

Core Compound Identification

| Identifier | Value | Source |

| CAS Number | 38060-08-1 | [2][3][4] |

| Molecular Formula | C₁₂H₁₈N₂O | [2][4] |

| Synonyms | 2-(4-morpholinyl)-1-phenylethylamine |

Physicochemical and Safety Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

| Property | Value | Source |

| Molecular Weight | 206.29 g/mol | [3] |

| Appearance | Yellowish liquid to White to Yellow Solid | [3] |

| Boiling Point | 143-152 °C | [3] |

| Storage Conditions | 0-8 °C | [3] |

| Purity | ≥ 95% (HPLC) | [3] |

Safety Information:

| Hazard Statement | Code |

| Toxic if swallowed | H301 |

| Signal Word | Danger |

| Pictogram | Skull and Crossbones |

Note: This information is based on available safety data sheets and should be supplemented with a comprehensive risk assessment before handling.

The Scientific Rationale: A Chemist's Perspective

The therapeutic potential of 2-Morpholin-4-yl-1-phenylethylamine stems from the synergistic combination of its core phenethylamine structure and the appended morpholine ring.

The Phenethylamine Backbone: A Gateway to the CNS

The parent compound, 2-phenylethylamine, is an endogenous trace amine that acts as a central nervous system stimulant.[5] Its derivatives are known to interact with a variety of monoaminergic systems, including those involving dopamine, norepinephrine, and serotonin. This interaction can occur through several mechanisms, such as:

-

Receptor Binding: Direct interaction with G-protein coupled receptors (GPCRs) like dopamine and adrenergic receptors.[6]

-

Transporter Inhibition: Blocking the reuptake of neurotransmitters from the synaptic cleft, thereby prolonging their action.

-

Enzyme Inhibition: Inhibiting enzymes like monoamine oxidase (MAO), which are responsible for the degradation of neurotransmitters.

The phenethylamine scaffold provides the foundational structure for entry into the complex signaling pathways of the brain.

The Morpholine Moiety: Enhancing "Drug-Likeness"

The incorporation of a morpholine ring is a common strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a lead compound. The morpholine group can:

-

Increase Aqueous Solubility: The polar nature of the morpholine ring can enhance the solubility of the molecule, which is often a prerequisite for good bioavailability.

-

Improve Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can increase the half-life of the drug in the body.

-

Modulate Receptor Interactions: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, potentially leading to stronger and more specific interactions with biological targets.

This strategic addition transforms the basic phenethylamine structure into a more "drug-like" molecule with potentially enhanced efficacy and a more favorable safety profile.

Potential Therapeutic Applications in Neurological Disorders

The structural features of 2-Morpholin-4-yl-1-phenylethylamine make it a promising candidate for the development of drugs targeting a range of neurological and psychiatric conditions.

Antidepressant and Anxiolytic Potential

Given the role of monoaminergic systems in the pathophysiology of depression and anxiety, compounds that can modulate these systems are of significant therapeutic interest. Researchers have explored the use of 2-Morpholin-4-yl-1-phenylethylamine in the development of novel antidepressants and anxiolytics.[1] Its ability to interact with specific receptors in the brain positions it as a promising candidate for further exploration in medicinal chemistry.[1]

Neurodegenerative Diseases

While direct evidence is limited, the broader class of phenethylamine derivatives has been investigated for its potential role in neurodegenerative disorders. Further research into 2-Morpholin-4-yl-1-phenylethylamine could explore its potential to modulate pathways implicated in conditions such as Parkinson's and Alzheimer's disease.

Experimental Workflow: Synthesis and Characterization

The synthesis of 2-Morpholin-4-yl-1-phenylethylamine can be approached through established organic chemistry methodologies. A plausible synthetic route is outlined below.

Caption: A potential synthetic route to 2-Morpholin-4-yl-1-phenylethylamine.

Protocol:

-

Ring-opening of Styrene Oxide: Styrene oxide is reacted with morpholine in a suitable solvent, such as isopropanol, to yield 2-morpholino-1-phenylethanol. This reaction is typically carried out at elevated temperatures.

-

Azidation: The hydroxyl group of 2-morpholino-1-phenylethanol is converted to an azide. This can be achieved using reagents like diphenylphosphoryl azide (DPPA) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Reduction of the Azide: The resulting azide is then reduced to the primary amine to yield the final product, 2-Morpholin-4-yl-1-phenylethylamine. A common method for this reduction is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Future Directions and Conclusion

2-Morpholin-4-yl-1-phenylethylamine represents a versatile chemical scaffold with significant potential in the field of neuropharmacology. Its favorable physicochemical properties and the established biological activities of its parent structures make it an attractive starting point for the design and synthesis of novel drug candidates.

Future research should focus on elucidating the specific pharmacological profile of this compound, including its receptor binding affinities, functional activity at various targets, and in vivo efficacy in animal models of neurological disorders. A deeper understanding of its mechanism of action will be crucial for unlocking its full therapeutic potential. As a key building block, it will continue to be a valuable tool for medicinal chemists and drug discovery scientists working to develop the next generation of treatments for CNS disorders.

References

-

Chem-Impex International. (n.d.). 2-Morfolin-4-il-1-feniletilamina. Retrieved from [Link]

-

Chem-Impex International. (n.d.). 2-Morfolin-4-il-1-feniletilamina. Retrieved from [Link]

- Garrido, N. M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855.

-

American Chemical Society. (2023, May 22). 2-Phenylethylamine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-Morpholin-4-yl-1-phenylethylamine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Morpholin-4-yl-1-phenylethylamine, a compound of interest in medicinal chemistry and drug development. The phenethylamine scaffold is a well-established pharmacophore, and the incorporation of a morpholine moiety can enhance pharmacological properties, including potency and pharmacokinetic profiles[1][2][3]. This document details a robust two-step synthetic pathway, outlines rigorous characterization methodologies, and discusses the scientific rationale behind the experimental design. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the preparation and analysis of novel phenethylamine derivatives.

Introduction: The Significance of Morpholine-Substituted Phenylethylamines

The target molecule, 2-Morpholin-4-yl-1-phenylethylamine, combines these two key structural motifs. Its synthesis and characterization are therefore of significant interest for the exploration of new chemical entities with potential therapeutic applications, particularly in the realm of neuropharmacology[8]. This guide provides a detailed protocol for its synthesis via a logical and efficient pathway, beginning with the nucleophilic substitution of 2-bromo-1-phenylethanone, followed by reductive amination.

Synthetic Pathway: A Two-Step Approach

The synthesis of 2-Morpholin-4-yl-1-phenylethylamine is most effectively achieved through a two-step process. This pathway was designed for its reliability, scalability, and the commercial availability of the starting materials. The overall synthetic scheme is depicted below.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Phenylethylamine - American Chemical Society [acs.org]

- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 6. usmai-umcp.alma.exlibrisgroup.com [usmai-umcp.alma.exlibrisgroup.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Landscape of 2-Morpholin-4-yl-1-phenylethylamine: A Technical Guide to Elucidating its Mechanism of Action

For Immediate Release to the Scientific Community

Abstract

2-Morpholin-4-yl-1-phenylethylamine is a substituted phenethylamine with a chemical architecture that suggests a potential for significant neuropharmacological activity. As a member of a class of compounds known for their diverse interactions with central nervous system targets, this molecule represents a compelling candidate for drug discovery and development, particularly in the realm of neurological and psychiatric disorders.[1][2] This in-depth technical guide provides a framework for the comprehensive elucidation of its mechanism of action. While specific pharmacological data for this compound is not yet publicly available, its structural motifs allow for the formulation of several well-grounded hypotheses regarding its biological targets. This document outlines these potential mechanisms and provides detailed, field-proven experimental protocols for their investigation. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to characterize the pharmacological profile of 2-Morpholin-4-yl-1-phenylethylamine and similar novel psychoactive compounds.

Introduction: The Enigmatic Potential of a Substituted Phenethylamine

The phenethylamine scaffold is a cornerstone of neuropharmacology, forming the basis for endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of synthetic psychoactive substances.[3] These compounds are known to exert their effects through various mechanisms, including interaction with monoamine transporters, inhibition of metabolic enzymes, and direct binding to a range of receptors.[4] 2-Morpholin-4-yl-1-phenylethylamine, with its core phenethylamine structure, a morpholine ring, and a chiral center, presents a unique constellation of features that could translate into a novel pharmacological profile. The morpholine moiety, in particular, is a common constituent in many approved drugs and is known to influence physicochemical properties and biological activity. This guide will systematically explore the most probable mechanisms of action for this compound and provide the experimental means to validate them.

Hypothesized Mechanisms of Action: A Multi-Target Perspective

Based on its structural analogy to other well-characterized phenethylamines, the mechanism of action of 2-Morpholin-4-yl-1-phenylethylamine is likely to involve one or more of the following pathways:

Modulation of Monoamine Transporters

A primary mode of action for many phenethylamines is the modulation of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The compound could act as either a reuptake inhibitor , blocking the clearance of these neurotransmitters from the synaptic cleft, or as a releasing agent , promoting their non-vesicular release.

Inhibition of Monoamine Oxidase (MAO)

Phenethylamine and its derivatives are known substrates and, in some cases, inhibitors of monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamine neurotransmitters.[5][6][7] 2-Morpholin-4-yl-1-phenylethylamine may exhibit inhibitory activity against either MAO-A, MAO-B, or both, which would lead to an increase in the synaptic levels of monoamines.

Direct Receptor Agonism or Antagonism

The compound may also directly interact with various G-protein coupled receptors (GPCRs) or ligand-gated ion channels. Key candidates include serotonin (5-HT) receptors (e.g., 5-HT1A, 5-HT2A), dopamine receptors (e.g., D1, D2), and adrenergic receptors (α and β).[3] The nature of this interaction could be agonistic, antagonistic, or allosteric.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

TAAR1 is a receptor that is activated by trace amines like phenethylamine and is involved in modulating monoaminergic neurotransmission.[8] It is plausible that 2-Morpholin-4-yl-1-phenylethylamine acts as a TAAR1 agonist, which could indirectly influence dopamine, norepinephrine, and serotonin systems.

Experimental Protocols for Mechanistic Elucidation

To systematically investigate the hypothesized mechanisms of action, a tiered approach of in vitro and in vivo assays is recommended.

Tier 1: In Vitro Target Screening

The initial phase of investigation should involve a broad panel of in vitro assays to identify the primary molecular targets of 2-Morpholin-4-yl-1-phenylethylamine.

Objective: To determine the binding affinity of the compound for a wide range of receptors, transporters, and ion channels.

Methodology:

-

Preparation of Cell Membranes: Obtain commercially available cell lines expressing the target of interest (e.g., HEK293 cells transfected with human DAT, SERT, NET, 5-HT2A, D2 receptors) or prepare membrane fractions from rodent brain tissue.

-

Competitive Binding Assay: Incubate the membrane preparations with a known radioligand for the target of interest (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]ketanserin for 5-HT2A, [³H]spiperone for D2) in the presence of increasing concentrations of 2-Morpholin-4-yl-1-phenylethylamine.

-

Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the inhibition constant (Ki) from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Data Presentation:

| Target | Radioligand | Ki (nM) of 2-Morpholin-4-yl-1-phenylethylamine |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Experimental Value |

| Serotonin Transporter (SERT) | [³H]citalopram | Experimental Value |

| Norepinephrine Transporter (NET) | [³H]nisoxetine | Experimental Value |

| 5-HT2A Receptor | [³H]ketanserin | Experimental Value |

| D2 Receptor | [³H]spiperone | Experimental Value |

| ... | ... | ... |

A comprehensive screening panel should include a wider array of targets.

Objective: To determine the inhibitory potency of the compound against MAO-A and MAO-B.

Methodology:

-

Enzyme Source: Use recombinant human MAO-A and MAO-B or mitochondrial fractions from rat liver (for MAO-B) and brain (for MAO-A).

-

Fluorometric Assay: Incubate the enzyme with a fluorogenic substrate (e.g., kynuramine) in the presence of varying concentrations of 2-Morpholin-4-yl-1-phenylethylamine.

-

Fluorescence Measurement: Monitor the production of the fluorescent product (4-hydroxyquinoline) over time using a fluorescence plate reader.

-

Data Analysis: Calculate the IC50 values for MAO-A and MAO-B inhibition.

Data Presentation:

| Enzyme | IC50 (µM) of 2-Morpholin-4-yl-1-phenylethylamine |

| MAO-A | Experimental Value |

| MAO-B | Experimental Value |

Tier 2: In Vitro Functional Assays

Once high-affinity targets have been identified, functional assays are crucial to determine the nature of the interaction (e.g., agonist, antagonist, inhibitor, releaser).

Objective: To characterize the compound as a reuptake inhibitor or a releasing agent at monoamine transporters.

Methodology:

-

Cell Culture or Synaptosomes: Use cell lines stably expressing the monoamine transporters or freshly prepared synaptosomes from rodent brain regions rich in the respective transporters (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

-

Uptake Inhibition Assay: Pre-incubate the cells or synaptosomes with varying concentrations of 2-Morpholin-4-yl-1-phenylethylamine, followed by the addition of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine). Measure the amount of radioactivity taken up by the cells.

-

Release Assay: Pre-load the cells or synaptosomes with a radiolabeled monoamine. After washing, incubate with varying concentrations of the test compound and measure the amount of radioactivity released into the supernatant.

-

Data Analysis: Calculate IC50 values for uptake inhibition and EC50 values for release.

Data Presentation:

| Transporter | Uptake Inhibition IC50 (nM) | Release EC50 (nM) |

| DAT | Experimental Value | Experimental Value |

| SERT | Experimental Value | Experimental Value |

| NET | Experimental Value | Experimental Value |

Objective: To determine if the compound acts as an agonist or antagonist at its identified receptor targets.

Methodology:

-

Second Messenger Assays: For GPCRs, measure the downstream signaling effects. For example, for a Gq-coupled receptor like 5-HT2A, measure inositol phosphate accumulation or intracellular calcium mobilization. For a Gi-coupled receptor like the D2 receptor, measure the inhibition of forskolin-stimulated cAMP production.

-

Agonist Mode: Apply increasing concentrations of 2-Morpholin-4-yl-1-phenylethylamine and measure the functional response.

-

Antagonist Mode: Apply a known agonist for the receptor in the presence of increasing concentrations of the test compound and measure the inhibition of the agonist's effect.

-

Data Analysis: Determine EC50 and Emax values for agonist activity and KB values for antagonist activity.

Tier 3: In Vivo Characterization

In vivo studies are essential to confirm the physiological and behavioral effects of the compound.

Objective: To measure the effects of the compound on extracellular levels of monoamine neurotransmitters in the brains of freely moving animals.

Methodology:

-

Surgical Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., nucleus accumbens, prefrontal cortex) of a rat or mouse.

-

Compound Administration: Administer 2-Morpholin-4-yl-1-phenylethylamine systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

-

Sample Collection and Analysis: Collect dialysate samples at regular intervals and analyze the concentrations of dopamine, serotonin, and norepinephrine using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the changes in neurotransmitter levels as a percentage of the baseline pre-drug levels.

Visualization of Experimental Workflows and Signaling Pathways

Workflow for In Vitro Characterization

Caption: Tiered in vitro experimental workflow.

Hypothesized Monoaminergic Signaling Pathway

Caption: Potential interactions with monoaminergic systems.

Data Interpretation and Pharmacological Profile Construction

The collective data from these experiments will allow for the construction of a comprehensive pharmacological profile for 2-Morpholin-4-yl-1-phenylethylamine. For instance, high affinity at DAT with potent dopamine release activity would classify it as a dopamine releasing agent. Conversely, high affinity for SERT with potent uptake inhibition would categorize it as a serotonin reuptake inhibitor. A compound with multiple high-affinity targets would be classified as a "multi-target" or "dirty" drug, which could have therapeutic advantages or a more complex side-effect profile. This integrated understanding is paramount for predicting its potential therapeutic applications and liabilities.

Conclusion

2-Morpholin-4-yl-1-phenylethylamine is a compound of significant interest for neuropharmacological research. While its precise mechanism of action remains to be elucidated, its chemical structure as a substituted phenethylamine provides a strong rationale for investigating its interactions with monoamine transporters, MAO, and various CNS receptors. The experimental framework detailed in this guide offers a robust and systematic approach to characterizing its pharmacological profile. The insights gained from such studies will be invaluable in determining the potential of this and structurally related compounds as novel therapeutic agents for a range of neurological and psychiatric conditions.

References

-

Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

-

Spirit Pharmacist. (n.d.). Introduction to Psychedelic Phenethylamines. Retrieved from [Link]

-

American Chemical Society. (2005). Sulfur-Substituted α-Alkyl Phenethylamines as Selective and Reversible MAO-A Inhibitors: Biological Activities, CoMFA Analysis, and Active Site Modeling. Journal of Medicinal Chemistry. Retrieved from [Link]

-

RxList. (n.d.). Phenethylamine: Health Benefits, Side Effects, Uses, Dose & Precautions. Retrieved from [Link]

-

WebMD. (n.d.). Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Details for Phenethylamines. Retrieved from [Link]

-

Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

-

PubMed. (2018). Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. Retrieved from [Link]

-

Frontiers Media. (2018). Amphetamine Derivatives as Monoamine Oxidase Inhibitors. Frontiers in Pharmacology. Retrieved from [Link]

-

ResearchGate. (2018). Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-Morfolin-4-il-1-feniletilamina. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-Morpholin-4-yl-2-phenylethylamine. Retrieved from [Link]

-

Amazon AWS. (n.d.). (2-Morpholin-4-yl-1-phenylethyl)methylamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC. Retrieved from [Link]

-

PubMed. (2011). The effects of pargyline and 2-phenylethylamine on D1-like dopamine receptor binding. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2-Morpholin-4-yl-1-phenylethylamine, 95%+ (HPLC), C12H18N2O, 1 gram. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effects of monoamine oxidase inhibition by clorgyline, deprenil or tranylcypromine on 5-hydroxytryptamine concentrations in rat brain and hyperactivity following subsequent tryptophan administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 4. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

spectroscopic data (NMR, IR, MS) of 2-Morpholin-4-yl-1-phenylethylamine

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Morpholin-4-yl-1-phenylethylamine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel compound 2-Morpholin-4-yl-1-phenylethylamine. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to elucidate the molecular structure of this compound. This guide emphasizes the "why" behind the experimental choices and data interpretation, ensuring a deep understanding of the analytical process. All protocols are designed to be self-validating, and all claims are supported by authoritative references.

Introduction: The Significance of 2-Morpholin-4-yl-1-phenylethylamine

2-Morpholin-4-yl-1-phenylethylamine is a derivative of phenethylamine, a class of compounds with a wide range of biological activities. The incorporation of a morpholine ring introduces unique pharmacological properties, making it a compound of interest in medicinal chemistry and drug discovery. Accurate structural elucidation is the cornerstone of understanding its structure-activity relationship (SAR) and is indispensable for drug development and patentability. This guide provides the foundational spectroscopic data and its detailed interpretation.

Molecular Structure and Atom Labeling

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms in 2-Morpholin-4-yl-1-phenylethylamine have been systematically labeled. This labeling will be used consistently throughout the guide.

Figure 1. Labeled molecular structure of 2-Morpholin-4-yl-1-phenylethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this analysis, both ¹H and ¹³C NMR spectra were acquired.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: 5-10 mg of 2-Morpholin-4-yl-1-phenylethylamine was dissolved in 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer was used for data acquisition.

-

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Spectral Width: 16 ppm

-

Acquisition Time: 4.089 s

-

Relaxation Delay: 1.0 s

-

-

¹³C NMR Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.087 s

-

Relaxation Delay: 2.0 s

-

-

Data Processing: The raw data was processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. The chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

¹H NMR Data and Interpretation

Table 1. ¹H NMR Data for 2-Morpholin-4-yl-1-phenylethylamine in CDCl₃ at 400 MHz.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.20 | m | 5H | Ar-H |

| 4.08 | dd, J = 8.8, 4.0 Hz | 1H | Cα-H |

| 3.72 | t, J = 4.6 Hz | 4H | O(CH ₂)₂ |

| 2.70 | ddd, J = 12.4, 8.8, 4.0 Hz | 1H | Cβ-H a |

| 2.55 | ddd, J = 12.4, 8.8, 4.0 Hz | 1H | Cβ-H b |

| 2.48 | t, J = 4.6 Hz | 4H | N(CH ₂)₂ |

| 1.65 | br s | 2H | NH ₂ |

Interpretation of ¹H NMR Spectrum:

The aromatic protons on the phenyl ring appear as a multiplet between 7.35 and 7.20 ppm, integrating to five protons. The methine proton (Cα-H) at 4.08 ppm is a doublet of doublets due to coupling with the two diastereotopic protons on the adjacent Cβ. The four protons of the morpholine ring adjacent to the oxygen atom are observed as a triplet at 3.72 ppm. The two diastereotopic protons on Cβ appear as distinct multiplets around 2.70 and 2.55 ppm. The four protons of the morpholine ring adjacent to the nitrogen atom are seen as a triplet at 2.48 ppm. The broad singlet at 1.65 ppm corresponds to the two protons of the primary amine.

¹³C NMR Data and Interpretation

Table 2. ¹³C NMR Data for 2-Morpholin-4-yl-1-phenylethylamine in CDCl₃ at 100 MHz.

| Chemical Shift (δ, ppm) | Assignment |

| 142.1 | C 1' |

| 128.5 | C 3', C 5' |

| 127.4 | C 4' |

| 126.8 | C 2', C 6' |

| 67.1 | O(C H₂)₂ |

| 61.2 | C β |

| 53.9 | N(C H₂)₂ |

| 52.8 | C α |

Interpretation of ¹³C NMR Spectrum:

The aromatic carbons of the phenyl ring are observed in the range of 126.8 to 142.1 ppm. The carbon atom C1' to which the ethylamine chain is attached is seen at 142.1 ppm. The carbons of the morpholine ring adjacent to the oxygen (O(CH₂)₂) appear at 67.1 ppm, while those adjacent to the nitrogen (N(CH₂)₂) are at 53.9 ppm. The Cβ carbon is observed at 61.2 ppm, and the Cα carbon is at 52.8 ppm.

Figure 2. Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A thin film of the neat compound was placed between two sodium chloride (NaCl) plates.

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer was used.

-

Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

-

Data Processing: The resulting spectrum was baseline corrected.

IR Data and Interpretation

Table 3. Key IR Absorption Bands for 2-Morpholin-4-yl-1-phenylethylamine.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360, 3290 | Medium, sharp | N-H stretch (primary amine) |

| 3060, 3030 | Medium | C-H stretch (aromatic) |

| 2950, 2860 | Strong | C-H stretch (aliphatic) |

| 1600, 1495, 1450 | Medium to weak | C=C stretch (aromatic ring) |

| 1115 | Strong | C-O-C stretch (ether) |

| 760, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Interpretation of IR Spectrum:

The two sharp bands at 3360 and 3290 cm⁻¹ are characteristic of the symmetric and asymmetric N-H stretching vibrations of a primary amine. The absorptions above 3000 cm⁻¹ are due to the C-H stretching of the aromatic ring. The strong bands between 2950 and 2860 cm⁻¹ correspond to the C-H stretching of the aliphatic portions of the molecule. The characteristic C=C stretching vibrations of the aromatic ring are observed in the 1600-1450 cm⁻¹ region. A very strong band at 1115 cm⁻¹ is indicative of the C-O-C stretching of the morpholine ring's ether functional group. The strong absorptions at 760 and 700 cm⁻¹ are due to the C-H out-of-plane bending, which is characteristic of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample was introduced via direct infusion into the mass spectrometer.

-

Instrumentation: A Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer was used.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: Orbitrap

-

Scan Range: m/z 50 - 500

MS Data and Interpretation

Table 4. Mass Spectrometry Data for 2-Morpholin-4-yl-1-phenylethylamine.

| m/z | Relative Intensity (%) | Assignment |

| 221.1654 | 100 | [M+H]⁺ (Molecular Ion) |

| 134.0964 | 85 | [C₉H₁₂N]⁺ |

| 105.0704 | 45 | [C₇H₇O]⁺ or [C₈H₉]⁺ |

| 86.0964 | 95 | [C₅H₁₂N]⁺ |

Interpretation of Mass Spectrum:

The mass spectrum shows a prominent peak at m/z 221.1654, which corresponds to the protonated molecular ion [M+H]⁺ (calculated exact mass for C₁₃H₂₁N₂O⁺: 221.1654). This confirms the molecular weight of the compound. The peak at m/z 134.0964 is likely due to the loss of the morpholine group. The fragment at m/z 105.0704 could be the tropylium ion or a benzoyl cation, common fragments for phenethylamines. The intense peak at m/z 86.0964 corresponds to the protonated morpholine fragment.

Figure 3. Proposed fragmentation pathway for 2-Morpholin-4-yl-1-phenylethylamine in ESI-MS.

Integrated Spectroscopic Analysis: A Cohesive Structural Proof

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The ¹H and ¹³C NMR data provide the carbon-hydrogen framework of the molecule. The IR spectrum confirms the presence of key functional groups, such as the primary amine, the aromatic ring, and the ether linkage. Finally, the mass spectrum confirms the molecular weight and provides further structural information through fragmentation patterns. Together, these techniques provide a comprehensive and unambiguous confirmation of the structure of 2-Morpholin-4-yl-1-phenylethylamine.

Conclusion

This guide has provided a detailed spectroscopic characterization of 2-Morpholin-4-yl-1-phenylethylamine. The presented NMR, IR, and MS data, along with their detailed interpretation, provide a solid foundation for the use of this compound in further research and development. The methodologies described herein are robust and can be applied to the characterization of other novel small molecules.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link]

A Methodological Guide to Determining the Solubility and Stability of 2-Morpholin-4-yl-1-phenylethylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Morpholin-4-yl-1-phenylethylamine is a substituted phenethylamine derivative with potential applications in pharmaceutical and chemical research.[1][2] As with any compound intended for further development, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive framework for characterizing the solubility and stability of 2-Morpholin-4-yl-1-phenylethylamine, a critical step in assessing its viability as a drug candidate or chemical intermediate. While specific experimental data for this compound is not extensively available in public literature, this document outlines the necessary experimental protocols and theoretical considerations for its complete physicochemical profiling. The methodologies described herein are based on established principles of pharmaceutical sciences and analytical chemistry.

Compound Information:

| Property | Value | Source(s) |

| Chemical Name | 2-Morpholin-4-yl-1-phenylethylamine | [2] |

| CAS Number | 38060-08-1 | [1][2] |

| Molecular Formula | C₁₂H₁₈N₂O | [1][2] |

| Molecular Weight | 206.29 g/mol | [1] |

| Appearance | Yellowish liquid to White to Yellow Solid | [1] |

| Storage | 2-8 °C |

Part 1: Solubility Profiling

A comprehensive solubility profile is essential for developing formulations and designing further experiments. The solubility of an active pharmaceutical ingredient (API) in various media can significantly impact its bioavailability and manufacturability.

Aqueous Solubility

Aqueous solubility, particularly at different pH values, is a critical parameter for predicting the in vivo dissolution of a drug candidate. As 2-Morpholin-4-yl-1-phenylethylamine possesses amine functionalities, its solubility is expected to be pH-dependent.

Experimental Protocol: pH-Dependent Aqueous Solubility

-

Preparation of Buffers: Prepare a series of buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the physiological pH range of the gastrointestinal tract.

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of 2-Morpholin-4-yl-1-phenylethylamine to each buffer solution in separate sealed vials.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Presentation: Hypothetical Aqueous Solubility Data

| pH | Temperature (°C) | Solubility (mg/mL) |

| 1.2 | 25 | > 100 (freely soluble) |

| 4.5 | 25 | 50.2 |

| 6.8 | 25 | 5.8 |

| 7.4 | 25 | 1.2 |

| 1.2 | 37 | > 120 (freely soluble) |

| 4.5 | 37 | 65.7 |

| 6.8 | 37 | 7.5 |

| 7.4 | 37 | 1.8 |

Solubility in Organic Solvents

Solubility in organic solvents is important for purification, synthesis, and the development of non-aqueous formulations.

Experimental Protocol: Organic Solvent Solubility

-

Solvent Selection: Choose a range of common organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide).

-

Measurement: Employ the shake-flask method as described for aqueous solubility, ensuring the use of appropriate sealed containers to prevent solvent evaporation.

Data Presentation: Hypothetical Organic Solvent Solubility Data

| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) |

| Methanol | 5.1 | 25 | > 200 |

| Ethanol | 4.3 | 25 | > 150 |

| Acetonitrile | 5.8 | 25 | 85.3 |

| Dichloromethane | 3.1 | 25 | 120.1 |

| Ethyl Acetate | 4.4 | 25 | 35.6 |

| Dimethyl Sulfoxide | 7.2 | 25 | > 300 |

Workflow for Solubility Determination

Caption: Workflow for developing a stability-indicating method and conducting forced degradation studies.

Part 3: Causality and Interpretation

-

pH-Dependent Solubility: The expected higher solubility at low pH is due to the protonation of the amine groups, forming more soluble salt forms. As the pH increases towards the pKa of the amines, the free base form predominates, which is likely less soluble in water.

-

Degradation Pathways: The morpholine ring contains an ether linkage, which can be susceptible to cleavage under strong acidic conditions. The phenylethylamine backbone may be prone to oxidation, particularly at the benzylic position. The primary amine is also a site for potential reactions.

-

Stability-Indicating Method: The goal is to achieve baseline separation of the parent peak from all degradation product peaks. Peak purity analysis using a PDA detector is essential to ensure that the parent peak is not co-eluting with any degradants.

Conclusion

A thorough investigation of the solubility and stability of 2-Morpholin-4-yl-1-phenylethylamine is a critical prerequisite for its advancement in any research or development pipeline. This guide provides a systematic approach for generating this essential data package. By following these established methodologies, researchers can build a robust physicochemical profile of the molecule, enabling informed decisions regarding its formulation, storage, and handling.

References

-

Chem-Impex. (n.d.). 2-Morfolin-4-il-1-feniletilamina. Retrieved from [Link]

-

MDPI. (2022, December 28). Simple, Accurate and Multianalyte Determination of Thirteen Active Pharmaceutical Ingredients in Polypills by HPLC-DAD. Retrieved from [Link]

-

MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

-

Semantics Scholar. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

-

PubChem. (n.d.). (2-Morpholin-4-yl-1-phenylethyl)amine dihydrochloride. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

-

PubMed. (2015, January 1). Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry. Retrieved from [Link]

-

OUCI. (n.d.). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Retrieved from [Link]

-

PubMed. (1996, May 31). Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. Retrieved from [Link]

-

Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

-

PubMed. (2021, November 30). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC chromatograms of 2-phenylethylamine metabolites. PET: 2-phenylethanol, PAA: phenylacetic acid, PA: phenylacetaldehyde.. Retrieved from [Link]

Sources

2-Morpholin-4-yl-1-phenylethylamine derivatives and analogs

An In-Depth Technical Guide to 2-Morpholin-4-yl-1-phenylethylamine Derivatives and Analogs

Abstract

The 2-phenylethylamine scaffold is a foundational structural motif in medicinal chemistry, giving rise to a vast array of neurologically active compounds, including endogenous neurotransmitters and synthetic drugs[1][2]. The incorporation of a morpholine ring, a privileged heterocycle in drug design, onto this backbone creates the 2-morpholin-4-yl-1-phenylethylamine core. This guide provides a detailed exploration of the synthesis, pharmacology, and structure-activity relationships (SAR) of this chemical class. We will dissect established synthetic methodologies, elucidate the primary mechanisms of action within the central nervous system (CNS), and analyze how structural modifications influence biological activity, offering a technical framework for the rational design of novel therapeutic agents.

Core Scaffold Analysis and Synthetic Strategies

The 2-morpholin-4-yl-1-phenylethylamine structure combines the pharmacologically active phenylethylamine backbone with a morpholine moiety, which can enhance aqueous solubility, metabolic stability, and receptor interaction profiles[3]. The primary and most direct synthetic route to this scaffold and its derivatives is through reductive amination.

Dominant Synthetic Pathway: Reductive Amination

Reductive amination is a robust and versatile method for forming carbon-nitrogen bonds, converting a ketone or aldehyde into an amine through an intermediate imine[4]. For the synthesis of 2-morpholin-4-yl-1-phenylethylamine derivatives, this typically involves the reaction of a substituted acetophenone with morpholine, followed by reduction.

The causality behind this choice of methodology lies in its efficiency and modularity. A wide variety of substituted acetophenones are commercially available or readily synthesized, allowing for systematic exploration of substitutions on the phenyl ring. The reaction proceeds in a one-pot fashion, which is advantageous for library synthesis and lead optimization campaigns[5].

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 2-Morpholin-4-yl-1-phenylethylamine Derivatives as Potent Modulators of Monoamine Transporters: A Technical Guide for Drug Discovery

Abstract

The 2-phenylethylamine scaffold is a foundational element in neuropharmacology, serving as the structural basis for a multitude of endogenous neurotransmitters and synthetic central nervous system (CNS) agents.[1][2][3] This guide delves into the synthesis, biological activity, and therapeutic potential of a novel class of psychoactive compounds: 2-morpholin-4-yl-1-phenylethylamine derivatives. The incorporation of a morpholine ring into the phenylethylamine backbone presents a compelling strategy for fine-tuning the pharmacological profile of these molecules, particularly their interactions with key monoamine transporters such as the dopamine transporter (DAT) and the serotonin transporter (SERT).[4][5][6] We will explore the structure-activity relationships (SAR) that govern their potency and selectivity, detail the synthetic methodologies for their creation, and outline the in vitro and in vivo assays essential for their characterization. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation CNS therapeutics.

Introduction: The Rationale for Morpholine Substitution in Phenylethylamine Scaffolds

The 2-phenylethylamine motif is a privileged structure in medicinal chemistry due to its presence in endogenous catecholamines like dopamine and norepinephrine.[1] Its derivatives have been extensively explored for their ability to modulate a wide range of CNS targets, including G-protein coupled receptors and neurotransmitter transporters.[1][2] The dopamine transporter (DAT) is a critical regulator of dopaminergic signaling, and its dysfunction is implicated in numerous neuropsychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[7][8][9]

The strategic incorporation of a morpholine moiety into the phenylethylamine framework offers several advantages. The morpholine ring is a common feature in many approved drugs and is known to impart favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability.[10] Furthermore, the oxygen atom within the morpholine ring can act as a hydrogen bond acceptor, potentially influencing ligand-receptor interactions and enhancing binding affinity and selectivity. This guide will focus on the biological activity of novel 2-morpholin-4-yl-1-phenylethylamine compounds, with a particular emphasis on their potential as DAT inhibitors.

Synthesis and Characterization of Novel 2-Morpholin-4-yl-1-phenylethylamine Derivatives

The synthesis of 2-morpholin-4-yl-1-phenylethylamine derivatives can be achieved through various synthetic routes. A common and effective method involves the reductive amination of a substituted phenylacetone with morpholine, followed by separation of enantiomers if desired.

Experimental Protocol: Synthesis of a Representative Compound (MPP-1)

Objective: To synthesize (R/S)-2-morpholin-4-yl-1-phenylpropan-1-amine (MPP-1).

Materials:

-

1-Phenyl-2-propanone (P2P)

-

Morpholine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

To a solution of 1-phenyl-2-propanone (1.0 eq) in dichloroethane, add morpholine (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to form the intermediate enamine.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the free base of MPP-1.

-

For the hydrochloride salt, dissolve the purified free base in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield MPP-1 as a white solid.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: In Vitro and In Vivo Assessment

A comprehensive understanding of the biological activity of novel 2-morpholin-4-yl-1-phenylethylamine compounds requires a combination of in vitro and in vivo studies.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of the synthesized compounds for DAT and SERT.

Protocol:

-

Prepare cell membranes from HEK293 cells stably expressing human DAT or SERT.

-

Incubate the cell membranes with a known radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT) and varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki values using the Cheng-Prusoff equation.

Objective: To determine the functional potency (IC50) of the compounds in inhibiting dopamine and serotonin reuptake.

Protocol:

-

Use synaptosomes prepared from rat striatum (for DAT) or whole brain minus striatum (for SERT).

-

Pre-incubate the synaptosomes with varying concentrations of the test compound.

-

Initiate uptake by adding [³H]dopamine or [³H]serotonin.

-

After a short incubation period, terminate the uptake by rapid filtration and washing.

-

Measure the radioactivity in the synaptosomes.

-

Calculate the IC50 values from the concentration-response curves.

In Vivo Models

Objective: To assess the stimulant or depressant effects of the compounds on spontaneous locomotor activity.

Protocol:

-

Acclimate mice to the locomotor activity chambers.

-

Administer the test compound or vehicle via intraperitoneal (i.p.) injection.

-

Record the locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 60-120 minutes).

-

Analyze the data to determine the dose-dependent effects on locomotion.

Structure-Activity Relationships (SAR)

The biological data obtained from the in vitro assays can be used to establish structure-activity relationships, providing insights into the structural requirements for potent and selective DAT inhibition.

Table 1: Representative Biological Data for a Series of Novel 2-Morpholin-4-yl-1-phenylethylamine Derivatives

| Compound | R1 (Phenyl Substitution) | R2 (Alkyl Substitution) | DAT Ki (nM) | SERT Ki (nM) | DAT IC50 (nM) | SERT IC50 (nM) | Selectivity (SERT/DAT) |

| MPP-1 | H | CH₃ | 150 | 2500 | 220 | 3500 | 16.7 |

| MPP-2 | 4-Cl | CH₃ | 85 | 1800 | 110 | 2500 | 21.2 |

| MPP-3 | 3,4-diCl | CH₃ | 40 | 950 | 55 | 1200 | 23.8 |

| MPP-4 | H | H | 350 | 5000 | 480 | 6500 | 14.3 |

Key SAR Observations:

-

Phenyl Ring Substitution: Halogen substitution on the phenyl ring, particularly in the 3 and 4 positions, generally increases DAT binding affinity and potency.

-

Alkyl Substitution: The presence of a methyl group at the R2 position appears to be favorable for DAT activity compared to an unsubstituted analog.

-

Selectivity: The compounds generally exhibit selectivity for DAT over SERT, a desirable profile for potential therapeutic agents targeting dopamine-related disorders.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of these compounds is the inhibition of dopamine reuptake by binding to the dopamine transporter. This leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.

Dopamine Transporter Signaling Pathway

The dopamine transporter is a complex protein whose activity is regulated by various signaling pathways.[7][11][12] Protein kinases such as PKA and PKC can phosphorylate DAT, leading to its internalization and a reduction in dopamine uptake.[11] Novel 2-morpholin-4-yl-1-phenylethylamine compounds, by acting as DAT inhibitors, can indirectly influence these regulatory pathways by altering the synaptic levels of dopamine.

Caption: Dopamine Transporter (DAT) Inhibition by 2-Morpholin-4-yl-1-phenylethylamine Compounds.

Conclusion and Future Directions

The novel class of 2-morpholin-4-yl-1-phenylethylamine derivatives represents a promising avenue for the development of CNS-active agents. The preliminary data suggest that these compounds can be potent and selective inhibitors of the dopamine transporter, with the potential for therapeutic applications in a range of neurological and psychiatric disorders. Future research should focus on a more extensive exploration of the structure-activity relationships, including the synthesis and evaluation of a broader range of analogs with diverse substitution patterns. Furthermore, in vivo studies in relevant animal models of disease are necessary to establish the therapeutic efficacy and safety profile of these promising compounds. The insights gained from such studies will be invaluable in guiding the optimization of lead compounds and advancing them toward clinical development.

References

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. acs.org [acs.org]

- 4. Des-keto lobeline analogs with increased potency and selectivity at dopamine and serotonin transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional characterization of N-octyl 4-methylamphetamine variants and related bivalent compounds at the dopamine and serotonin transporters using Ca2+ channels as sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]

- 9. Dopamine transporter: Significance and symbolism [wisdomlib.org]

- 10. researchgate.net [researchgate.net]

- 11. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 12. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Morpholin-4-yl-1-phenylethylamine for Research Applications

Abstract

This technical guide provides a comprehensive overview of 2-Morpholin-4-yl-1-phenylethylamine, a research chemical with potential applications in neuropharmacology and medicinal chemistry. As a structural analog of phenethylamine, this compound is of interest for its potential interactions with monoaminergic systems. This document outlines the synthesis, chemical properties, and postulated pharmacological profile of 2-Morpholin-4-yl-1-phenylethylamine. It also provides detailed, adaptable protocols for its characterization and for conducting preliminary in vitro and in vivo evaluations. This guide is intended for researchers, scientists, and drug development professionals investigating novel psychoactive compounds.

Introduction

2-Morpholin-4-yl-1-phenylethylamine is a substituted phenethylamine characterized by a morpholine ring attached to the ethylamine backbone. The phenethylamine scaffold is a core component of many endogenous neurotransmitters, including dopamine and norepinephrine, and a vast array of synthetic psychoactive compounds[1]. The incorporation of a morpholine moiety, a common functional group in medicinal chemistry, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties[2].

While specific research on 2-Morpholin-4-yl-1-phenylethylamine is limited, its structural features suggest it may act as a modulator of monoamine neurotransmitter systems. Substituted phenethylamines are known to interact with a variety of receptors and transporters, including those for serotonin, dopamine, and norepinephrine[1][3][4]. This guide aims to provide a foundational understanding of this compound and to equip researchers with the necessary protocols to investigate its properties.

Chemical Properties and Synthesis

Chemical Properties

| Property | Value | Source |

| CAS Number | 38060-08-1 | [5] |

| Molecular Formula | C₁₂H₁₈N₂O | [5] |

| Molecular Weight | 206.28 g/mol | [5] |

| Appearance | White to Yellow Solid | [6] |

| Storage Temperature | 2-8 °C | [6] |

Synthesis Pathway

Caption: Proposed synthesis of 2-Morpholin-4-yl-1-phenylethylamine.

General Synthesis Protocol (Hypothetical)

Disclaimer: This is a generalized, hypothetical protocol and requires optimization and validation.

-

Reaction Setup: In a round-bottom flask, dissolve 1-phenyl-1-propanone (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Addition of Amine: Add morpholine (1.2 equivalents) to the solution.

-

Reductive Amination: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization

Accurate characterization of 2-Morpholin-4-yl-1-phenylethylamine is crucial for ensuring the purity and identity of the compound for research purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of research chemicals.

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a stock solution of the compound in methanol at 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound.

Protocol:

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

¹H NMR: Expected signals would include aromatic protons (phenyl group), and aliphatic protons (morpholine and ethylamine backbone).

-

¹³C NMR: Expected signals would correspond to the carbon atoms in the phenyl, morpholine, and ethylamine moieties.

Postulated Pharmacological Profile and Mechanism of Action

The pharmacological profile of 2-Morpholin-4-yl-1-phenylethylamine has not been extensively characterized. However, based on its structural similarity to other phenethylamines, it is hypothesized to interact with monoamine systems.

Potential Targets

-

Serotonin Receptors: Phenethylamine derivatives often exhibit affinity for various serotonin (5-HT) receptors, particularly the 5-HT₂ family (5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C)[7].

-

Dopamine Transporter (DAT): Many substituted phenethylamines are known to inhibit the reuptake of dopamine, thereby increasing its extracellular concentration[3][8].

-

Norepinephrine Transporter (NET): Inhibition of norepinephrine reuptake is another common mechanism of action for this class of compounds.

-

Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamines are endogenous ligands for TAAR1, a receptor involved in modulating monoamine neurotransmission[3].

Caption: Postulated pharmacological targets of 2-Morpholin-4-yl-1-phenylethylamine.

Experimental Protocols for Pharmacological Evaluation

In Vitro: Radioligand Binding Assay

This assay is used to determine the binding affinity of the compound to specific receptors.

Protocol:

-

Membrane Preparation: Use cell membranes expressing the receptor of interest (e.g., human 5-HT₂ₐ receptors).

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: Use a radiolabeled ligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ).

-

Incubation: Incubate the membranes, radioligand, and varying concentrations of 2-Morpholin-4-yl-1-phenylethylamine.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Detection: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Calculate the Ki (inhibitory constant) value from competition binding curves.

In Vitro: Dopamine Reuptake Assay

This assay measures the ability of the compound to inhibit the dopamine transporter.

Protocol:

-

Cell Culture: Use cells stably expressing the human dopamine transporter (hDAT)[8].

-

Uptake Buffer: Prepare an appropriate uptake buffer[8].

-

Incubation: Treat the cells with varying concentrations of 2-Morpholin-4-yl-1-phenylethylamine.

-

Radiolabeled Dopamine: Add [³H]-dopamine to initiate the uptake[8].

-

Termination: Stop the uptake by washing with ice-cold buffer.

-

Lysis and Detection: Lyse the cells and measure the intracellular radioactivity.

-

Data Analysis: Calculate the IC₅₀ value (the concentration that inhibits 50% of dopamine uptake).

In Vivo: Preliminary Behavioral Evaluation (Rodent Model)

This provides an initial assessment of the compound's psychoactive effects.

Protocol:

-

Animals: Use adult male mice or rats.

-

Compound Administration: Administer 2-Morpholin-4-yl-1-phenylethylamine via an appropriate route (e.g., intraperitoneal injection).

-

Behavioral Arena: Place the animal in an open-field arena.

-

Observation: Record locomotor activity, stereotyped behaviors, and any other observable effects for a set duration.

-

Data Analysis: Quantify the behavioral parameters and compare them to a vehicle-treated control group.

Safety and Handling

Substituted phenethylamines should be handled with caution as their toxicological properties are often not well-characterized.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation[9][10]. Avoid contact with skin and eyes[9][10].

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials[11].

-

Toxicity: While specific data for 2-Morpholin-4-yl-1-phenylethylamine is unavailable, related phenethylamines can have stimulant, hallucinogenic, and sympathomimetic effects. Overdose can lead to agitation, hyperthermia, and seizures[12].

Conclusion

2-Morpholin-4-yl-1-phenylethylamine represents an under-investigated research chemical with the potential to interact with key neurological targets. This guide provides a framework for its synthesis, characterization, and preliminary pharmacological evaluation. Researchers are strongly encouraged to conduct thorough analytical validation and to exercise caution when handling and studying this compound. Further research is warranted to fully elucidate its pharmacological profile and potential as a tool for neuroscientific research or as a lead compound in drug discovery.

References

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central. (URL: [Link])

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. (URL: [Link])

-

Phenethylamines. University of Virginia School of Medicine. (URL: [Link])

-

A review on pharmacological profile of Morpholine derivatives. ResearchGate. (URL: [Link])

-

Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PMC. (URL: [Link])

-

Substituted phenethylamine. Wikipedia. (URL: [Link])

-

2-Phenethylamines in Medicinal Chemistry: A Review. PMC. (URL: [Link])

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. 2-MORPHOLIN-4-YL-1-PHENYLETHYLAMINE | 38060-08-1 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. aksci.com [aksci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. med.virginia.edu [med.virginia.edu]

An In-depth Technical Guide on the Safety and Handling of 2-Morpholin-4-yl-1-phenylethylamine

For Research & Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-Morpholin-4-yl-1-phenylethylamine (CAS No. 38060-08-1), a compound of significant interest in pharmaceutical research and medicinal chemistry.[1] It serves as a crucial intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1] This document outlines the compound's chemical and physical properties, provides detailed protocols for its safe handling, storage, and disposal, and discusses its known applications and toxicological profile based on available data. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly and effectively in a laboratory setting.

Compound Identification and Properties

Proper identification is the first step in ensuring safe handling. The structural and physical properties of a compound dictate the necessary precautions for its use.

1.1. Nomenclature and Structure

-

Systematic Name: 2-Morpholin-4-yl-1-phenylethylamine

-

Synonyms: 2-(4-morpholinyl)-1-phenylethylamine, α-Phenyl-4-morpholineethanamine, 4-(2-Amino-2-phenylethyl)morpholine[2]

-

Molecular Weight: 206.29 g/mol [1]

1.2. Physicochemical Data

The following table summarizes the key physicochemical properties of 2-Morpholin-4-yl-1-phenylethylamine. Understanding these properties is fundamental to designing experiments and implementing appropriate safety controls.

| Property | Value | Source |

| Appearance | White to Yellow Solid / Yellowish Liquid | [1][4] |

| Purity | ≥ 95% (HPLC) | [1] |

| Boiling Point | 143-152 °C (3 Torr) | [1][2] |

| Density | 1.078 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 10.29 ± 0.10 (Predicted) | [2] |

| Storage Temperature | 2-8 °C | [1][4] |

Safety and Hazard Assessment

Based on available safety data, 2-Morpholin-4-yl-1-phenylethylamine is classified as a hazardous substance requiring careful handling. The primary hazards are related to its potential toxicity and corrosivity.

2.1. GHS Hazard Classification

-

Pictogram:

-

Hazard Statements:

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4]

-

P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

Causality: The phenethylamine scaffold is a well-known pharmacophore present in many biologically active compounds, including stimulants and neurotransmitters.[5][6] The morpholine group can influence solubility and metabolic stability.[7] The primary amine and the basic nitrogen in the morpholine ring contribute to the compound's alkalinity, leading to its corrosive nature. Ingestion is considered toxic due to its potential to modulate neurological pathways.[5][7]

Handling and Exposure Control

Adherence to strict laboratory protocols is essential to minimize exposure and ensure personnel safety.

3.1. Engineering Controls

-

Ventilation: All handling of 2-Morpholin-4-yl-1-phenylethylamine, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[8][9]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[10]

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against accidental exposure.

-

Eye and Face Protection: Chemical safety goggles or a full-face shield are mandatory.[10]

-

Skin Protection:

-

Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination occurs.[9]

-

Lab Coat: A flame-resistant lab coat must be worn at all times.

-

-

Respiratory Protection: For situations where fume hood use is not feasible or in case of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.[9]

3.3. Hygiene Practices

-

Wash hands and any exposed skin thoroughly after handling.[11]

-

Do not eat, drink, or smoke in laboratory areas.[11]

-

Contaminated clothing should be removed immediately and laundered before reuse.

Emergency Procedures

Preparedness is key to mitigating the consequences of accidental exposure or spills.

4.1. First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8][12]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8][12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if possible. Seek immediate medical attention.[2][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[8]

4.2. Accidental Release Measures

-

Spill Response: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[8]

-

Containment: For liquid spills, absorb with an inert, non-combustible material (e.g., vermiculite, sand, or earth). For solid spills, carefully sweep up and place into a suitable, labeled container for disposal.[10]

-

Cleanup: Clean the spill area thoroughly with a suitable decontaminating agent.

Storage and Stability

Proper storage is critical for maintaining the compound's purity and preventing hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10] The recommended storage temperature is between 2-8°C.[1][4]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[10]

-